molecular formula C11H17N3O B2665410 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide CAS No. 1156702-73-6

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide

Cat. No. B2665410
CAS RN: 1156702-73-6
M. Wt: 207.277
InChI Key: CBLLVVJDEYLTAK-UHFFFAOYSA-N
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Description

“N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of pyrazoles with other organic compounds . For example, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Pyrazoles, including 3,5-dimethylpyrazole, have been studied as ligands in metal complexes, indicating their potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Research has demonstrated the utility of enaminones and azaenamines in synthesizing a wide array of heterocyclic compounds. For instance, studies have shown the synthesis of pyrazole, pyridine, and pyrimidine derivatives through reactions with hydrazine hydrate, ethyl acetoacetate, and other reagents. These processes highlight the chemical versatility of compounds like N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide in generating structurally diverse heterocycles, which are of significant interest in the development of pharmaceuticals and agrochemicals (Abdallah, 2007).

Antimicrobial and Antitumor Activities

Several studies have focused on the biological activities of synthesized heterocyclic compounds. For example, novel benzofuranyl derivatives synthesized from enaminones were evaluated for their antimicrobial and antitumor activities. These studies underline the potential of using enaminone-based compounds as precursors for the development of new therapeutic agents with significant biological activities (El-Borai et al., 2013).

Molecular Docking and DFT Calculations

Further research integrating molecular docking and density functional theory (DFT) calculations has been conducted to understand the interaction mechanisms and stability of these heterocyclic compounds at the molecular level. Such studies provide insights into the potential binding affinities and reactivity profiles of these compounds, contributing to the rational design of more effective and selective therapeutic agents (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-11(15)12-6-5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLLVVJDEYLTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide

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